

Physicochemical & Structural Properties (Predicted)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Chlorothiazole-2-sulfonamide*

Cat. No.: *B068062*

[Get Quote](#)

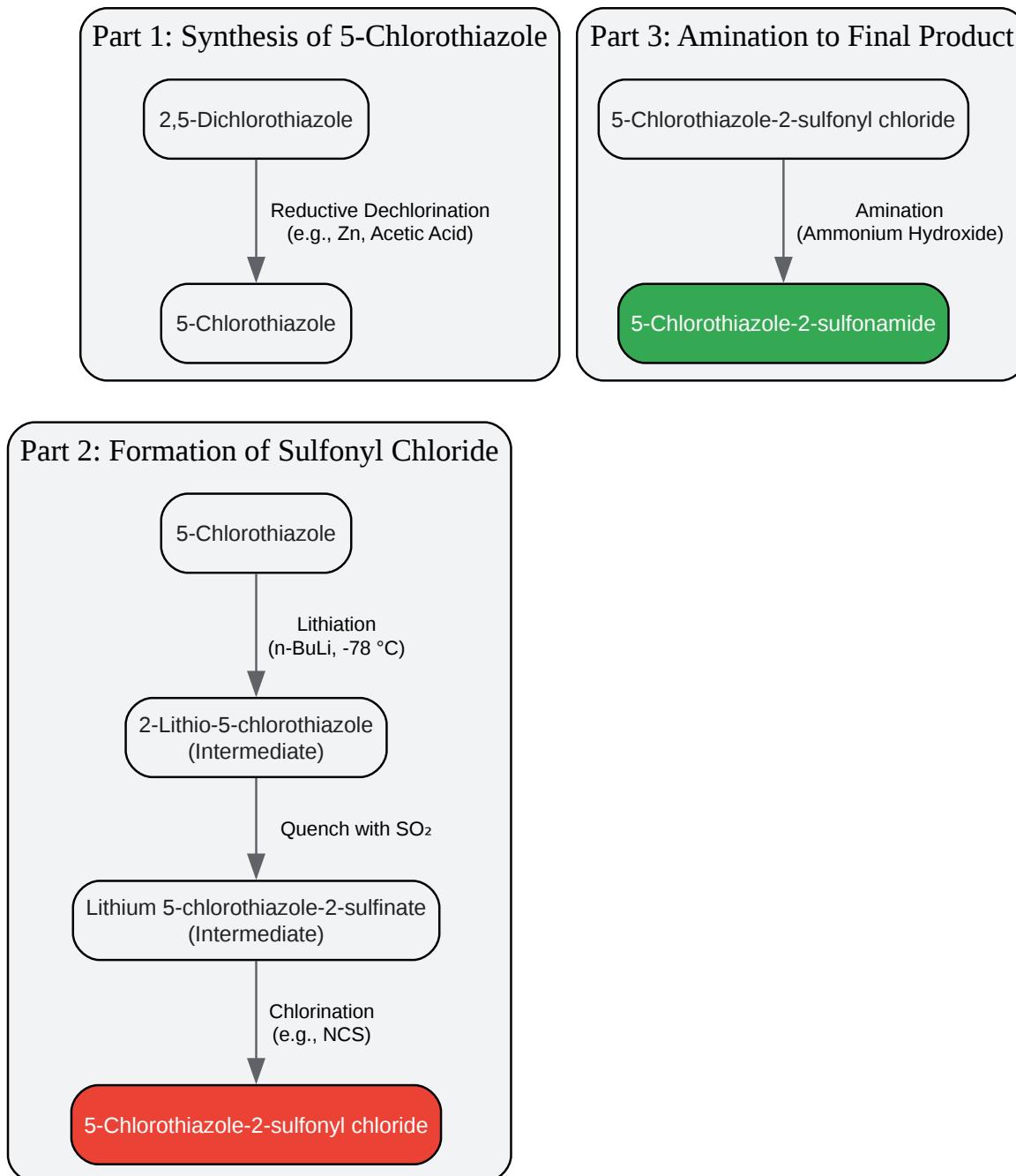
A precise experimental determination of the properties of **5-Chlorothiazole-2-sulfonamide** requires its successful synthesis and purification. However, we can predict key characteristics based on its constituent parts.

Property	Predicted Value	Rationale / Method
CAS Number	Not Assigned	Compound not found in major chemical registries.
Molecular Formula	<chem>C3H3ClN2O2S2</chem>	Based on structural composition.
Molecular Weight	198.66 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	Typical for sulfonamide compounds.
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.	Based on the properties of similar sulfonamides and the hydrophobic nature of the chloro-thiazole ring.
Predicted XLogP3	~0.9	Estimated based on the value of Thiazole-2-sulfonamide (-0.1) and the known lipophilic contribution of a chlorine atom on an aromatic ring. ^[4]

Proposed Synthetic Strategy & Rationale

The direct sulfonation of 5-chlorothiazole is unlikely to yield the desired 2-sulfonamide isomer. Electrophilic substitution on the thiazole ring preferentially occurs at the C5 position, which is already occupied by chlorine.^[5] The C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation by a strong base.^[5] Therefore, a regioselective synthesis is required, proceeding through the formation of the key intermediate, 5-chlorothiazole-2-sulfonyl chloride.

Our proposed workflow leverages a lithiation-sulfonylation-amination sequence, a robust method for functionalizing heterocyclic rings at specific positions.



[Click to download full resolution via product page](#)

Caption: Proposed multi-step synthesis of **5-Chlorothiazole-2-sulfonamide**.

Experimental Protocols

The following protocols are proposed based on established methodologies for analogous transformations.^[6] All procedures should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Chlorothiazole-2-sulfonyl Chloride

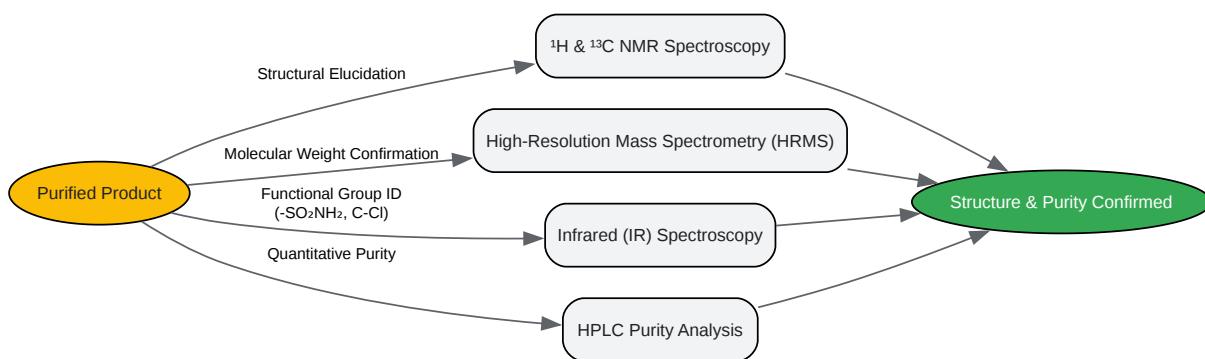
- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
- Lithiation: Slowly add 5-chlorothiazole (1.0 eq) to the cooled THF. Following this, add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
 - Causality: The C2 proton of the thiazole ring is the most acidic due to the inductive effects of the adjacent sulfur and nitrogen atoms. The strong organolithium base selectively removes this proton, creating a nucleophilic C2 anion necessary for the next step.^[5]
- Sulfonylation: Bubble sulfur dioxide (SO₂) gas (approx. 1.5 eq) through the reaction mixture while maintaining the temperature at -78 °C. The reaction is typically exothermic and may require careful monitoring. Continue stirring for 1-2 hours until TLC or LC-MS analysis indicates the consumption of the lithiated intermediate.
- Chlorination: To the resulting suspension of the lithium sulfinate salt, add N-chlorosuccinimide (NCS) (1.2 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
 - Causality: NCS is an effective and mild chlorinating agent that converts the sulfinate salt intermediate into the more reactive sulfonyl chloride.^[6]
- Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of 5-Chlorothiazole-2-sulfonamide

- Reaction Setup: Dissolve the purified 5-chlorothiazole-2-sulfonyl chloride (1.0 eq) in a suitable solvent such as THF or dioxane in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
- Amination: Add an excess of concentrated ammonium hydroxide (approx. 5-10 eq) dropwise to the cooled solution. A white precipitate should form immediately.
- Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the sulfonyl chloride starting material.
- Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, **5-Chlorothiazole-2-sulfonamide**.

Analytical Characterization Workflow

Confirmation of the successful synthesis and purity of the target compound would be achieved through a standard battery of analytical techniques.



[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical confirmation.

Potential Applications & Scientific Context

The structural features of **5-Chlorothiazole-2-sulfonamide** suggest several promising avenues for research and drug development.

- **Carbonic Anhydrase Inhibition:** The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, making this compound a prime candidate for inhibition of carbonic anhydrase (CA) isoforms. Many established diuretics, such as Chlorothiazide and Acetazolamide, function via this mechanism.[7][8][9] Inhibition of specific CA isoforms is a therapeutic target for glaucoma, edema, and certain types of cancer.[2]
- **Antimicrobial Agents:** The sulfonamide pharmacophore is historically significant for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase in the bacterial folic acid synthesis pathway.[10] The combination of a thiazole ring, itself present in many bioactive molecules, with a sulfonamide group could lead to novel antimicrobial agents.[2]
- **Kinase Inhibition & Other Targets:** The thiazole scaffold is a privileged structure found in numerous kinase inhibitors and other targeted therapies. This compound could serve as a valuable building block or fragment for developing inhibitors of various signaling pathways implicated in oncology and inflammatory diseases.

Safety & Handling

While specific toxicology data for **5-Chlorothiazole-2-sulfonamide** is unavailable, a conservative approach to handling is mandated based on data from analogous compounds like 1,3-Thiazole-2-sulfonamide.[4]

- **Hazard Statements:**
 - Harmful if swallowed.[4]
 - Causes skin irritation.[4]
 - Causes serious eye irritation.[4]

- May cause respiratory irritation.[\[4\]](#)
- Precautionary Measures:
 - Handle only in a well-ventilated area, preferably a chemical fume hood.
 - Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid breathing dust, fumes, or vapors.
 - Wash hands thoroughly after handling.

Conclusion

5-Chlorothiazole-2-sulfonamide represents a compelling target for synthetic and medicinal chemistry. While not a commercially cataloged compound, this guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed protocols are based on reliable and well-documented chemical transformations, offering a clear path for researchers to produce and investigate this promising molecule. Its structural similarity to proven therapeutic agents suggests that further exploration could unlock new possibilities in the treatment of a range of human diseases.

References

- PubChem. 1,3-Thiazole-2-sulfonamide. National Center for Biotechnology Information. Available from: [\[Link\]](#)
- Gopalakrishnan, M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. *European Journal of Medicinal Chemistry*, 203, 112590. Available from: [\[Link\]](#)
- Venkatramaiyah, T., et al. (2020). Design, Synthesis and Evaluation of Chlorothiazide Derivatives. *Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry*, 8(4), 143-149. Available from: [\[Link\]](#)
- Wellinga, K., & Eussen, J. H. H. (1990). U.S. Patent No. 4,927,452. Washington, DC: U.S. Patent and Trademark Office. Available from: [\[Link\]](#)
- Zálesák, F. (2020). *Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development* [Doctoral dissertation, Palacký University Olomouc]. Theses.cz. Available from: [\[Link\]](#)

- ResearchGate. (n.d.). *Chemical structures of thiazole sulfonamides (1–12), 2-aminothiazole (parent compound A), and RSV*. ResearchGate. Available from: [\[Link\]](#)
- El-Sayed, N. N. E., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. *Egypt. J. Chem.*, 63(12), 5289-5307. Available from: [\[Link\]](#)
- Pharma Guideline. (2023). Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [\[Link\]](#)
- J&K Scientific. 5-Chloro-1,3,4-thiadiazole-2-carboxamide. Available from: [\[Link\]](#)
- Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. *Arzneimittelforschung*, 59(1), 38-44. Available from: [\[Link\]](#)
- Gpatindia. (2020). CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [\[Link\]](#)
- Chemsr. 5-chloro-1,3-thiazole-2-carboxamide. Available from: [\[Link\]](#)
- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- NIST. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST Chemistry WebBook. Available from: [\[Link\]](#)
- PubChem. Chlorothiazide. National Center for Biotechnology Information. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Thiazole-2-sulfonamide | C3H4N2O2S2 | CID 21956330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. rsc.org [rsc.org]
- 7. CHLOROTHIAZIDE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference, Grants, Exam Alerts [gpatindia.com]
- 8. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]
- 9. Chlorothiazide | C7H6CIN3O4S2 | CID 2720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical & Structural Properties (Predicted)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068062#5-chlorothiazole-2-sulfonamide-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com